molecular formula C16H20O3 B14300828 Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate CAS No. 118537-39-6

Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate

Katalognummer: B14300828
CAS-Nummer: 118537-39-6
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: GVUVIHLVLAQSTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate is an organic compound with the molecular formula C16H20O3 It is a derivative of benzoic acid and contains a cyclohexanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate typically involves the esterification of 4-[2-(4-oxocyclohexyl)ethyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic hydrolysis can be employed, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-[2-(4-oxocyclohexyl)ethyl]benzoic acid.

    Reduction: Methyl 4-[2-(4-hydroxycyclohexyl)ethyl]benzoate.

    Substitution: 4-[2-(4-oxocyclohexyl)ethyl]benzoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate (Hagemann’s ester): Similar in structure but differs in the ester group and the presence of a double bond in the cyclohexane ring.

    Methyl 4-[2-(4-hydroxycyclohexyl)ethyl]benzoate: A reduced form of the compound with a hydroxyl group instead of a ketone.

Uniqueness

Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

118537-39-6

Molekularformel

C16H20O3

Molekulargewicht

260.33 g/mol

IUPAC-Name

methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate

InChI

InChI=1S/C16H20O3/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3

InChI-Schlüssel

GVUVIHLVLAQSTA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)CCC2CCC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.